molecular formula C10H7FN2O B11776599 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

Cat. No.: B11776599
M. Wt: 190.17 g/mol
InChI Key: ZTQATSQRXVOFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a fluorinated organic compound with the molecular formula C10H7FN2O and a molecular weight of 190.17 g/mol . This compound is part of the benzo[d]oxazole family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of 5-fluoro-2-methylbenzo[d]oxazole with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile can be compared with other benzo[d]oxazole derivatives such as:

Biological Activity

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological properties, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}N2_2O, with a molecular weight of 172.18 g/mol. The compound features a benzo[d]oxazole ring system substituted with a fluorine atom and an acetonitrile group, which may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly in the context of cancer research. The following sections detail specific findings related to its cytotoxicity and mechanism of action.

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast Cancer)15.63
HeLa (Cervical Cancer)12.50
A549 (Lung Cancer)20.00

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated significant potency against MCF-7 cells, comparable to established chemotherapeutic agents.

The mechanism by which this compound exerts its effects appears to involve apoptosis induction. Flow cytometry assays indicated that treatment with this compound leads to increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells, suggesting that it triggers programmed cell death pathways .

Case Studies

A recent case study evaluated the therapeutic potential of this compound in combination with other agents. The study found that co-treatment with doxorubicin enhanced the cytotoxic effects in MCF-7 cells, indicating a possible synergistic effect that warrants further investigation .

Antimicrobial Activity

Beyond its anticancer properties, preliminary data suggest that this compound may also exhibit antimicrobial activity. In vitro tests showed moderate inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µM against strains such as Staphylococcus aureus and Bacillus subtilis .

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

2-(5-fluoro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile

InChI

InChI=1S/C10H7FN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3

InChI Key

ZTQATSQRXVOFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)CC#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.